N-(2-morpholinopyrimidin-5-yl)-1-naphthamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18(17-7-3-5-14-4-1-2-6-16(14)17)22-15-12-20-19(21-13-15)23-8-10-25-11-9-23/h1-7,12-13H,8-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSGEJMCJJHOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholinopyrimidin-5-yl)-1-naphthamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloropyrimidine and morpholine.
Coupling with Naphthamide: The pyrimidine derivative is then coupled with 1-naphthamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholinopyrimidin-5-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
N-(2-morpholinopyrimidin-5-yl)-1-naphthamide has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development in cancer therapies.
Enzyme Inhibition Studies
The compound has been utilized in studies related to enzyme inhibition, particularly focusing on its interaction with various biological targets. Its structural features allow it to engage effectively with target proteins, which is crucial for the development of selective inhibitors .
Biological Studies
Receptor Binding
This compound has been studied for its binding affinity to various receptors, which is essential for understanding its pharmacological profile. The morpholine and pyrimidine moieties contribute to its ability to interact with biological targets, providing insights into its potential therapeutic applications.
Case Study: Antiproliferative Activity
In a recent study, derivatives of this compound were tested for antiproliferative activity against different cancer cell lines. Results showed significant inhibition of cell growth, particularly in aggressive models such as androgen-independent prostate cancer and triple-negative breast cancer cells .
Materials Science
Organic Electronics
this compound is being explored as a building block for advanced materials in organic electronics. Its unique chemical structure allows it to participate in various reactions that can lead to the formation of conductive polymers and other materials with desirable electronic properties.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrimidine Ring : This can be achieved through cyclization reactions involving precursors such as 2-chloropyrimidine and morpholine.
- Coupling with Naphthamide : The pyrimidine derivative is coupled with 1-naphthamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) under catalysis from 4-dimethylaminopyridine (DMAP) .
Summary of Findings
The applications of this compound span multiple scientific disciplines, showcasing its versatility as a compound with potential therapeutic benefits and material applications. Its role in anticancer research is particularly noteworthy, with ongoing studies aimed at elucidating its mechanisms of action and optimizing its efficacy.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent investigation | Inhibits enzymes related to cancer growth |
| Biological Studies | Enzyme inhibition and receptor binding | Significant binding affinity observed |
| Materials Science | Use in organic electronics | Potential as a building block for conductive materials |
| Synthesis | Formation methods | Involves cyclization and coupling reactions |
Mechanism of Action
The mechanism of action of N-(2-morpholinopyrimidin-5-yl)-1-naphthamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s key structural elements are compared below with related molecules:
Key Observations :
Physicochemical Properties
- Melting Points : Higher melting points in naphthamide derivatives (e.g., 195–197°C for the benzyloxy analog ) suggest greater crystallinity compared to morpholine-pyrimidine alcohols (76–77°C) .
Biological Activity
N-(2-morpholinopyrimidin-5-yl)-1-naphthamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 1-naphthoyl chloride with 2-morpholinopyrimidine under controlled conditions to yield the desired amide. The structure is characterized by the presence of a naphthalene ring fused with a morpholinopyrimidine moiety, which is critical for its biological activity.
Biological Activity Overview
This compound has been shown to exhibit significant biological activities, particularly in anti-inflammatory and antimicrobial domains. The following sections detail these activities.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of derivatives related to this compound. For instance, compounds derived from morpholinopyrimidine have demonstrated the ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, which is indicative of their potential in treating inflammatory diseases.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| V4 | 12.5 | Inhibition of iNOS and COX-2 expression |
| V8 | 10.0 | Inhibition of NO production and inflammatory cytokines |
These findings suggest that this compound and its derivatives could serve as novel therapeutic agents for inflammation-related disorders by modulating key inflammatory pathways .
Antimicrobial Activity
In addition to its anti-inflammatory properties, this compound has been evaluated for antimicrobial activity. A series of morpholine derivatives have shown broad-spectrum activity against various bacterial strains and fungi.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Candida albicans | 12.5 |
These results indicate that the compound possesses significant antimicrobial efficacy, making it a candidate for further development in treating infections .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- iNOS and COX-2 Inhibition : The compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both crucial mediators in inflammatory responses.
- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as IL-1β, contributing to its anti-inflammatory effects .
- Antimicrobial Mechanism : The exact mechanism for its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for pathogen survival .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Case Study 1 : A study involving LPS-stimulated RAW 264.7 macrophages demonstrated that treatment with this compound significantly reduced NO levels compared to untreated controls, indicating its potential as an anti-inflammatory agent.
Case Study 2 : In a clinical scenario focusing on bacterial infections, derivatives were tested against multi-drug resistant strains, showcasing promising results that warrant further exploration in clinical settings.
Q & A
Advanced Research Question
- Molecular dynamics simulations : Predict binding stability to targets like COX-2 by analyzing hydrogen-bond networks and π-π stacking with the pyrimidine ring .
- Free-energy perturbation (FEP) : Estimate ΔΔG values for substituent modifications to prioritize synthetic efforts (e.g., morpholine vs. thiomorpholine derivatives) .
- ADMET prediction : Tools like SwissADME forecast solubility, permeability, and toxicity risks for novel analogs .
What analytical techniques are critical for characterizing degradation products under stressed stability conditions?
Basic Research Question
Forced degradation studies (acid/base hydrolysis, thermal stress, oxidation) require:
- UPLC-QTOF : Identify degradation products (e.g., morpholine ring cleavage or naphthamide hydrolysis) with high mass accuracy (<5 ppm error) .
- NMR stability studies : Track structural integrity under accelerated storage conditions (e.g., 40°C/75% RH for 6 months) .
How does the compound’s solubility profile influence formulation strategies for preclinical studies?
Basic Research Question
The compound’s low aqueous solubility (<10 µg/mL) necessitates:
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility for intravenous administration .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve oral bioavailability and target tissue accumulation .
What in vitro models are most predictive of the compound’s anti-inflammatory or anticancer activity?
Advanced Research Question
- Anti-inflammatory : LPS-stimulated RAW 264.7 macrophages to measure NO, TNF-α, and IL-6 suppression .
- Anticancer : 3D tumor spheroids or patient-derived organoids to evaluate potency in hypoxic, heterogeneous microenvironments .
How can researchers reconcile conflicting data on the compound’s mechanism of action across different studies?
Advanced Research Question
Contradictions may stem from assay variability (e.g., cell line specificity) or off-target effects. Solutions include:
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-target quantification) alongside enzymatic assays .
- CRISPR/Cas9 knockouts : Confirm target dependency by comparing efficacy in wild-type vs. gene-edited cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
